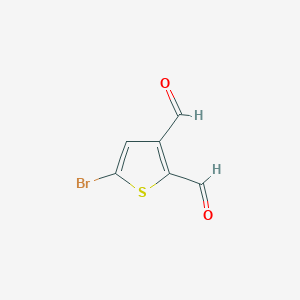

5-Bromothiophene-2,3-dicarbaldehyde

説明

5-Bromothiophene-2,3-dicarbaldehyde is a heteroaromatic compound featuring a thiophene ring substituted with bromine at the 5-position and aldehyde groups at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in constructing fused heterocycles and functional materials.

特性

分子式 |

C6H3BrO2S |

|---|---|

分子量 |

219.06 g/mol |

IUPAC名 |

5-bromothiophene-2,3-dicarbaldehyde |

InChI |

InChI=1S/C6H3BrO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H |

InChIキー |

CJALNXQQXPYSRB-UHFFFAOYSA-N |

正規SMILES |

C1=C(SC(=C1C=O)C=O)Br |

製品の起源 |

United States |

類似化合物との比較

5-Fluorothiophene-2,3-dicarbaldehyde

- Structure : Fluorine substituent at the 5-position.

- Synthesis : Reacted with indoles in acetic acid at 100°C to form fluorinated indolobenzothiophenes with antibacterial activity .

- Applications : Hybrid antibacterials targeting Staphylococcus aureus and MRSA, with MIC values determined via two-fold dilution .

- Yield : Target compounds isolated via silica gel chromatography, with yields influenced by eluent ratios (e.g., ethyl acetate/cyclohexane mixtures) .

Thiophene-2,3-dicarbaldehyde (Unsubstituted)

- Structure: No substituents on the thiophene ring.

- Synthesis : Utilized in phosphine-assisted annulation with maleimides to yield benzo[b]thiophene-5,6-dicarboximides (photophysical applications) .

- Functionalization: Bromo derivatives enable metal-catalyzed coupling for introducing cyano/aryl groups .

Benzene-Based Dicarbaldehydes

5-Bromobenzene-1,3-dicarbaldehyde (5-Bromoisophthalaldehyde)

5-Hydroxybenzene-1,3-dicarbaldehyde

- Structure : Hydroxyl group at the 5-position.

- Characterization : Single-crystal X-ray analysis confirms planar geometry and supramolecular interactions via hydrogen bonding .

Acene-Based Dicarbaldehydes

Naphthalene-2,3-dicarbaldehyde

Anthracene-2,3-dicarbaldehyde

- Synthesis : Modified Malloupi-Lepage method improves yield and selectivity over conventional multi-step routes .

- Applications: Potential organic semiconductors due to extended π-conjugation .

Alicyclic Dicarbaldehydes

Bicyclo[2.2.2]octene-2,3-dicarbaldehyde

- Structure: Non-aromatic bicyclic system.

- Synthesis : Ir-catalyzed asymmetric Tishchenko reaction yields enantiomerically enriched products (83% NMR yield) .

- Characterization : ESI-HRMS and IR confirm aldehyde functionalities and ring strain .

Comparative Data Table

Key Research Findings

- Electronic Effects : Bromine in 5-Bromothiophene-2,3-dicarbaldehyde enhances electrophilicity at the aldehyde groups compared to fluorine, favoring nucleophilic additions .

- Steric Considerations : Bulkier acene dicarbaldehydes (e.g., tetracene-2,3-dicarbaldehyde) face synthesis challenges due to poor solubility and selectivity, addressed via modified one-pot procedures .

- Biological Activity : Fluorinated thiophene hybrids exhibit potent antibacterial activity (MIC ≤ 4 µg/mL), while brominated analogs remain underexplored in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。